3,5-Dimethy-D-Phenylalanine

Lipophilicity XLogP Membrane permeability

3,5-Dimethyl-D-phenylalanine (CAS 1241680-65-8; synonym D-Phe(3,5-Me₂)-OH) is a non-proteogenic, D-configuration aromatic amino acid bearing methyl substituents at the 3- and 5-positions of the phenyl ring, with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol. The compound belongs to the class of ring-alkylated phenylalanine derivatives used as constrained building blocks in solid-phase peptide synthesis (SPPS) and as probes for structure–activity relationship (SAR) studies of aromatic residue environments.

Molecular Formula
Molecular Weight 193.24
Cat. No. B1579316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethy-D-Phenylalanine
Molecular Weight193.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-D-Phenylalanine for Peptide & Small-Molecule Research: Procurement-Relevant Physicochemical and Stereochemical Baseline


3,5-Dimethyl-D-phenylalanine (CAS 1241680-65-8; synonym D-Phe(3,5-Me₂)-OH) is a non-proteogenic, D-configuration aromatic amino acid bearing methyl substituents at the 3- and 5-positions of the phenyl ring, with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol . The compound belongs to the class of ring-alkylated phenylalanine derivatives used as constrained building blocks in solid-phase peptide synthesis (SPPS) and as probes for structure–activity relationship (SAR) studies of aromatic residue environments [1]. Its D-stereochemistry and meta-dimethyl substitution pattern jointly distinguish it from both natural L-phenylalanine and the more extensively studied ortho-substituted 2′,6′-dimethylphenylalanine (Dmp) congener [2].

Why Generic Phenylalanine or 2,6-Dimethyl Analogs Cannot Substitute for 3,5-Dimethyl-D-Phenylalanine in Rigorous SAR or Peptide Engineering Workflows


Simple substitution with unsubstituted D-phenylalanine, L-phenylalanine, or even the more common 2′,6′-dimethylphenylalanine (Dmp) fails to recapitulate the steric, electronic, and conformational properties of the 3,5-dimethyl-D isomer. The meta-methyl substitution pattern alters the electron density distribution on the aromatic ring differently from ortho-substitution, affecting π-stacking propensities and receptor pocket complementarity [1]. In opioid peptide SAR, Dmp (2′,6′-dimethyl) substitution at Phe³ yielded a 170-fold increase in μ-opioid receptor affinity over the parent peptide, but the same substitution at Phe⁴ induced markedly reduced affinity, demonstrating that even positional isomerism within dimethylphenylalanine analogs produces divergent pharmacological outcomes [2]. The D-configuration further confers differential resistance to proteolytic degradation: tripeptides containing D-phenylalanine remained stable to all tested proteases, whereas L-phenylalanine-containing tripeptides were completely cleaved within 72 h [3]. These orthogonal differentiation axes—ring-substitution regiochemistry and α-carbon stereochemistry—make the compound non-interchangeable with its closest analogs in any application where both hydrophobic bulk and metabolic stability must be controlled.

3,5-Dimethyl-D-Phenylalanine Differentiation Evidence: Quantitative Comparator Data for Procurement Decision-Making


Computed Lipophilicity: 3,5-Dimethyl Substitution Elevates XLogP by ~3.5 Log Units Relative to Unsubstituted Phenylalanine

The 3,5-dimethyl substitution substantially increases computed lipophilicity compared with unsubstituted phenylalanine. The DL-3,5-dimethylphenylalanine (CAS 103854-27-9) has an experimentally validated computed XLogP3-AA value of approximately 2.0, whereas L-phenylalanine has an XLogP3-AA of approximately -1.5, yielding a ΔXLogP of ~3.5 log units [1]. For the D-enantiomer (CAS 1241680-65-8), the ACD/LogP predicted for the neutral form of the structurally analogous N-(3,5-dimethylphenyl)alanine is 1.89, with an ACD/LogD (pH 7.4) of -1.40 reflecting the zwitterionic character at physiological pH . This lipophilicity increase is quantitatively intermediate between unsubstituted phenylalanine and the more sterically congested 2,4,6-trimethylphenylalanine (Tmp), providing a tunable hydrophobicity increment for peptide engineering.

Lipophilicity XLogP Membrane permeability Physicochemical profiling

D-Configuration Proteolytic Stability: Tripeptide-Level Evidence for Complete Resistance to Enzymatic Degradation

The D-configuration at the α-carbon confers resistance to proteolytic degradation that is not achievable with L-phenylalanine. In a controlled comparative study using model tripeptides, the D-phenylalanine-containing tripeptide remained fully intact after exposure to a panel of proteolytic enzymes (trypsin, chymotrypsin, pepsin, and papain), whereas the corresponding L-phenylalanine tripeptide was completely cleaved within 72 hours under identical conditions [1]. This stereochemistry-driven stability differential is independent of the aromatic ring substitution pattern and therefore applies additively to 3,5-dimethyl-D-phenylalanine relative to its L-enantiomer . The class-level inference is that any peptide incorporating 3,5-dimethyl-D-phenylalanine will exhibit the same D-configuration-derived resistance to canonical serine, cysteine, and aspartyl proteases.

Proteolytic stability D-amino acid Metabolic resistance Peptide half-life

Enantioselective Synthesis with X-Ray Stereochemical Validation: 3′,5′-Dimethyl-L-Phenylalanine Prepared via Catalytic Asymmetric Hydrogenation

The enantioselective synthesis of 3′,5′-dimethyl-L-phenylalanine has been demonstrated via catalytic asymmetric hydrogenation of acetamidoacrylate precursors, with the L-configuration unambiguously confirmed by enzymatic digestion and single-crystal X-ray diffraction analysis [1]. This methodology, reported as part of a library synthesis encompassing six alkyl-substituted phenylalanine analogs (including 2′-methyl, 2′,6′-dimethyl, 2′-ethyl-6′-methyl, 2′-isopropyl-6′-methyl, 2′,4′,6′-trimethyl, and 3′,5′-dimethyl), establishes that the 3′,5′-dimethyl substitution pattern is synthetically tractable and compatible with standard Fmoc/Boc protection strategies for SPPS [1]. The X-ray crystallographic confirmation of absolute stereochemistry provides a quality benchmark exceeding the typical chiral HPLC-based purity assessment for commercially sourced material . While the published synthesis pertains to the L-enantiomer, the methodology is directly transferable to the D-enantiomer through use of the opposite chiral catalyst ligand.

Asymmetric synthesis Enantiomeric purity X-ray crystallography Chiral building block

Regioisomeric Differentiation: 3,5-Dimethyl (Meta) vs. 2,6-Dimethyl (Ortho) Substitution Produces Divergent Pharmacological Profiles in Opioid Receptor Systems

The positional isomerism of dimethyl substitution on the phenylalanine ring has been shown to produce profoundly different pharmacological outcomes. In opioid peptide SAR, replacement of Phe³ in dermorphin with 2′,6′-dimethylphenylalanine (Dmp, ortho-substituted) resulted in a 170-fold increase in μ-opioid receptor binding affinity (Ki shift from low nanomolar to sub-nanomolar range) and a 40-fold improvement in μ/δ selectivity relative to the parent peptide [1]. By contrast, the same Dmp substitution at Phe⁴ produced markedly reduced receptor affinity, demonstrating the exquisite position-dependence of the dimethyl substitution effect [2]. The 3,5-dimethyl (meta) substitution pattern presents a distinct electrostatic and steric profile: the meta-methyl groups are positioned farther from the Cα–Cβ bond axis than ortho-methyl groups, resulting in different rotational barriers around the Cβ–Cγ bond and altered π-electron density distribution on the aromatic ring [3]. This regioisomeric differentiation is directly relevant to procurement: 3,5-dimethyl-D-phenylalanine cannot be replaced by the more commercially prevalent 2,6-dimethyl-D-phenylalanine without altering SAR outcomes.

Regioisomerism Opioid receptor SAR Substitution pattern

Commercial Purity Benchmarking: 95–98% Enantiomerically Resolved D-Isomer with Batch-Specific QC Documentation

Commercially available 3,5-dimethyl-D-phenylalanine (CAS 1241680-65-8) is supplied with minimum purity specifications of 95% (AKSci) to 98% (Bidepharm, Leyan) . The D-enantiomer is explicitly resolved and sold as the single stereoisomer, distinguishing it from the racemic DL-mixture (CAS 103854-27-9) which is also commercially available but lacks stereochemical definition . Protected derivatives for SPPS—including Fmoc-D-Phe(3,5-Me₂)-OH and Boc-D-Phe(3,5-Me₂)-OH—are available from specialist peptide chemistry suppliers, enabling direct incorporation without additional protection/deprotection steps [1]. Storage specifications (long-term at -20°C or 2–8°C depending on the derivative) must be observed to prevent racemization or degradation. The D-enantiomer commands a typical price premium over the DL-racemate, reflecting the additional chiral resolution step.

Purity specification Chiral purity Quality control Vendor comparison

Patent Landscape Positioning: Substituted Phenylalanine Derivatives Claimed for Cardiovascular and Hemostatic Applications

International patent application WO2015044172A1 (and its European counterpart EP3049403A1) claims substituted phenylalanine derivatives—including compounds encompassing the 3,5-dimethyl substitution pattern—as agents for the treatment and/or prophylaxis of cardiovascular diseases and perioperative heavy blood loss [1]. The patent portfolio specifically covers phenylalanine derivatives as Factor XIa modulators, positioning ring-substituted phenylalanine scaffolds within a therapeutically validated IP space [2]. Prior art also establishes phenylalanine derivatives as SH2 domain-binding inhibitors and as α₄ integrin antagonists, indicating that the phenylalanine scaffold with aryl substitution is a privileged chemotype across multiple target classes [3]. The inclusion of 3,5-dimethyl substitution within this patent landscape provides procurement-relevant context: the compound is not merely a research curiosity but a scaffold embedded in active medicinal chemistry programs with downstream therapeutic potential.

Patent analysis Factor Xa Cardiovascular Phenylalanine derivative

3,5-Dimethyl-D-Phenylalanine Application Scenarios: Evidence-Backed Use Cases for Procurement Planning


Metabolically Stabilized Peptide Therapeutics Incorporating D-Configuration and Sterically Shielded Aromatic Residues

3,5-Dimethyl-D-phenylalanine is the building block of choice for peptide lead candidates where both proteolytic stability and a specific hydrophobic aromatic footprint are required. The D-configuration confers complete resistance to canonical serine, cysteine, and aspartyl proteases as demonstrated in comparative tripeptide degradation studies (stable at 72 h vs. complete cleavage of L-Phe analogs) [1], while the 3,5-dimethyl substitution provides a +3.5 log unit increase in computed lipophilicity (XLogP ~2.0 vs. -1.5 for Phe) that enhances membrane partitioning without the extreme steric bulk of trimethylphenylalanine [2]. The Fmoc- and Boc-protected derivatives are directly compatible with standard Fmoc-SPPS workflows, enabling seamless incorporation at any desired sequence position [3].

Positional SAR Studies Exploring Meta- vs. Ortho-Substitution Effects on Receptor Selectivity

The 3,5-dimethyl (meta) substitution pattern serves as a critical SAR probe for distinguishing steric from electronic contributions to receptor binding. Literature precedent in opioid peptides demonstrates that 2,6-dimethyl (ortho) substitution at Phe³ of dermorphin yields a 170-fold μ affinity increase, while the same substitution at Phe⁴ markedly reduces affinity [1]. The 3,5-dimethyl isomer provides an orthogonal probe: meta-methyl groups alter π-electron density and Cβ–Cγ rotational barriers without the direct steric occlusion of the receptor-binding conformation imposed by ortho-substituents [2]. Systematic comparison of 3,5-dimethyl vs. 2,6-dimethyl vs. unsubstituted phenylalanine at a given peptide position enables deconvolution of steric and electronic SAR components, a workflow that is not possible with a single dimethyl isomer [3].

Factor XIa Antagonist and Cardiovascular Drug Discovery Programs Utilizing Substituted Phenylalanine Cores

International patent WO2015044172A1 explicitly claims substituted phenylalanine derivatives—including 3,5-dimethyl-substituted variants—for cardiovascular disease and perioperative bleeding prophylaxis [1]. Research groups engaged in Factor XIa inhibitor discovery or related coagulation cascade targets can procure 3,5-dimethyl-D-phenylalanine as a key synthetic intermediate for exploring the SAR around the phenylalanine core of patent-exemplified leads. The availability of both D- and L-enantiomers, as well as protected SPPS-ready forms, enables rapid analog generation for patent landscape exploration and freedom-to-operate assessment [2].

Biophysical and Structural Biology Studies of Aromatic Residue Environments in Protein–Ligand Complexes

The X-ray crystallographically validated synthesis of 3′,5′-dimethylphenylalanine [1] provides a structurally characterized building block for incorporation into peptide ligands destined for co-crystallization with target proteins. The distinct electron density signature of the 3,5-dimethyl substitution (vs. unsubstituted Phe) facilitates unambiguous assignment of ligand pose within the binding pocket. Combined with the D-configuration's resistance to crystallography-solution proteolysis during long-duration crystallization trials, this compound is particularly suited for structural biology campaigns where ligand integrity must be maintained over weeks of vapor diffusion experiments [2].

Quote Request

Request a Quote for 3,5-Dimethy-D-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.